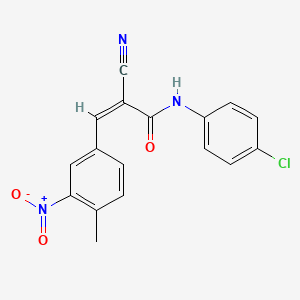
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, also known as FITA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. FITA is a member of the thiadiazole family, a group of compounds known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in cell growth and proliferation. 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the PI3K/Akt/mTOR pathway, which is involved in cell signaling and growth.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
1. Further investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as an anticancer agent, including in vivo studies and clinical trials.
2. Development of formulations to improve 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's solubility and bioavailability.
3. Investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as a neuroprotective agent, including in models of neurodegenerative diseases.
4. Investigation of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide's potential as an insecticide and herbicide, including in field trials.
5. Investigation of the mechanism of action of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, including its interactions with specific enzymes and pathways.
In conclusion, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a promising compound with potential applications in various fields, including medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-fluoroaniline with isopropyl isothiocyanate to form 4-fluoro-N-isopropylthiocarbamylaniline. This compound is then reacted with ethyl chloroacetate to form 2-(4-fluorophenyl)-N-(isopropylthiocarbamoyl)acetamide, which is subsequently converted to 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide through a reaction with hydrazine hydrate and acetic anhydride.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential as an insecticide and herbicide, as it has been shown to have activity against various pests and weeds.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-8(2)12-16-17-13(19-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWQSQJRCYSDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)
![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)

![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)
![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)

